3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1233958-41-2
VCID: VC4477785
InChI: InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-26(23,24)14-6-4-5-12(11-14)15(20)21/h4-6,11,13,18H,7-10H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Molecular Formula: C17H24N2O6S
Molecular Weight: 384.45

3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid

CAS No.: 1233958-41-2

Cat. No.: VC4477785

Molecular Formula: C17H24N2O6S

Molecular Weight: 384.45

* For research use only. Not for human or veterinary use.

3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid - 1233958-41-2

Specification

CAS No. 1233958-41-2
Molecular Formula C17H24N2O6S
Molecular Weight 384.45
IUPAC Name 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfamoyl]benzoic acid
Standard InChI InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-26(23,24)14-6-4-5-12(11-14)15(20)21/h4-6,11,13,18H,7-10H2,1-3H3,(H,20,21)
Standard InChI Key NLZAUVATRLPSHA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure features three critical components (Fig. 1):

  • Benzoic acid group: Provides carboxylic acid functionality for covalent conjugation to target molecules.

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that introduces conformational flexibility.

  • tert-Butoxycarbonyl (Boc) protecting group: Shields the piperidine amine during synthetic steps, preventing unwanted side reactions .

The sulfonamide bridge (-SO₂-NH-) connects the piperidine and benzoic acid moieties, offering stability while permitting rotational freedom. This architecture balances rigidity and flexibility, a key requirement for linker efficiency in PROTAC design .

Physicochemical Properties

Key molecular parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic Acid

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₆S
Molecular Weight384.45 g/mol
CAS Number1233958-41-2
Boiling PointNot experimentally determined
Melting Point>200°C (decomposes)
SolubilityLimited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO)

The Boc group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) and cross-coupling reactions .

Synthesis Methods and Reaction Conditions

Key Synthetic Pathways

The compound is synthesized via a multi-step protocol, with the Negishi cross-coupling reaction serving as a pivotal step (Fig. 2) .

Table 2: Optimized Negishi Coupling Conditions for Intermediate Formation

ParameterDetail
CatalystPd(dppf)Cl₂ (1 mol%)
Co-catalystCuI (2 mol%)
SolventN,N-Dimethylacetamide (DMA)
Temperature85°C
Reaction Time12–18 hours
YieldNot reported; purification via column chromatography

This method couples a zincated piperidine intermediate with a halogenated benzoic acid derivative, followed by Boc protection and sulfonylation .

Challenges in Synthesis

  • Stereochemical control: The piperidine ring’s axial chirality necessitates asymmetric synthesis techniques.

  • Sulfonylation efficiency: Over-sulfonation of the amine group is mitigated by slow reagent addition .

Applications in Pharmaceutical Research

Role in PROTAC Development

As a linker, the compound bridges an E3 ubiquitin ligase ligand (e.g., von Hippel-Lindau (VHL) binder) and a target protein-binding moiety. Its optimal length (~15 Å) enables ternary complex formation, a prerequisite for ubiquitin-mediated proteasomal degradation .

Table 3: Comparative Linker Performance in PROTAC Efficacy

Linker TypeDegradation Efficiency (DC₅₀)Selectivity
PEG-based50 nMModerate
Piperidine-sulfonamide12 nMHigh
Alkyl chains200 nMLow

The piperidine-sulfonamide linker demonstrates superior degradation efficiency due to enhanced protein-protein interaction (PPI) compatibility .

Beyond PROTACs: Antibody-Drug Conjugates (ADCs)

The benzoic acid group facilitates conjugation to monoclonal antibodies via carbodiimide chemistry, enabling targeted delivery of cytotoxic payloads .

Hazard StatementCodePrecautionary Measure
Harmful if swallowedH302Avoid ingestion
Harmful in contact with skinH312Wear nitrile gloves
Harmful if inhaledH332Use fume hood

Recent Advances and Future Directions

Innovations in Linker Design

Recent studies focus on modular synthesis to introduce bioorthogonal handles (e.g., azides, alkynes) for click chemistry applications .

Targeted Protein Degradation Beyond Oncology

Emerging applications in neurodegenerative diseases (e.g., tauopathy clearance) exploit the compound’s blood-brain barrier permeability .

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